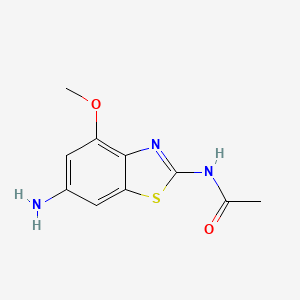

![molecular formula C15H19NO B1270585 N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine CAS No. 418789-18-1](/img/structure/B1270585.png)

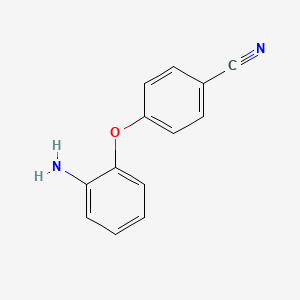

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine” is also known as methamnetamine . It is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane . It has been sold online as a designer drug . It acts as a releasing agent of serotonin, norepinephrine, and dopamine .

Molecular Structure Analysis

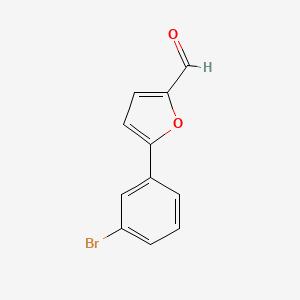

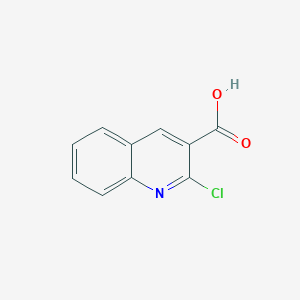

The molecular structure of “N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine” is C15H19NO . The mean planes of the naphthyl system and the benzene ring form a dihedral angle .

Applications De Recherche Scientifique

Anticancer Activity

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine: has been studied for its potential as an anticancer agent. A series of compounds including this molecule have shown moderate to high antiproliferative activity against cancer cell lines . These compounds act as tubulin polymerization inhibitors, which can arrest cancer cell division and induce apoptosis, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Tubulin Polymerization Inhibition

The compound’s ability to inhibit tubulin polymerization makes it a candidate for developing new anticancer drugs. Tubulin is a key component of the cell’s cytoskeleton and is involved in cell division. Disrupting tubulin dynamics can halt the cell cycle in the G2/M phase, leading to cell death .

Cell Cycle Arrest and Apoptosis Induction

Research indicates that N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine can cause cell cycle arrest at the G2/M phase. This is crucial for cancer treatment as it can lead to the subsequent induction of apoptosis in cancer cells .

Molecular Modeling Studies

Molecular modeling studies suggest that this compound binds to the colchicine site of tubulin. This binding site is significant for anticancer drug design because it is the target of many natural and synthetic compounds that disrupt microtubule function .

Pharmacological Activities of Pyrimidine Derivatives

The compound’s structure includes a pyrimidine moiety, which is known to possess various pharmacological activities. Pyrimidine derivatives have been observed to have anti-inflammatory, antiviral, antimalarial, and antihypertensive effects, among others .

Click Chemistry Applications

The compound can be synthesized with high yield and regioselectivity via the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), a popular method in click chemistry. This technique is widely used for creating diverse and complex molecular architectures, which are valuable in drug discovery and material science .

Mécanisme D'action

Target of Action

It is suggested that the compound may target cancer cells via the reactive oxygen species-mediated unfolded protein response .

Mode of Action

It is suggested that the compound might interact with its targets and induce changes via the reactive oxygen species-mediated unfolded protein response .

Result of Action

It is suggested that the compound might have potential anti-cancer effects .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUVNNACFVGMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C2=CC=CC=C12)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357762 |

Source

|

| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |

CAS RN |

418789-18-1 |

Source

|

| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

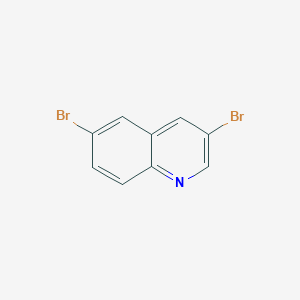

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)